molecular formula C10H12ClNS B12568901 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride CAS No. 195320-92-4

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride

Katalognummer: B12568901
CAS-Nummer: 195320-92-4
Molekulargewicht: 213.73 g/mol
InChI-Schlüssel: OIOBDDHHGWHXOY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride is a chemical compound belonging to the benzothiazolium family. It is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride typically involves the alkylation of 2-methylbenzothiazole. The process can be summarized as follows:

    Starting Material: 2-Methylbenzothiazole.

    Alkylation: The 2-methylbenzothiazole is reacted with ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Product: The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with different alkyl groups.

    3-Methyl-1,3-benzothiazol-3-ium iodide: Lacks the ethyl group present in 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride.

Uniqueness

This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

195320-92-4

Molekularformel

C10H12ClNS

Molekulargewicht

213.73 g/mol

IUPAC-Name

2-ethyl-3-methyl-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C10H12NS.ClH/c1-3-10-11(2)8-6-4-5-7-9(8)12-10;/h4-7H,3H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

OIOBDDHHGWHXOY-UHFFFAOYSA-M

Kanonische SMILES

CCC1=[N+](C2=CC=CC=C2S1)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.